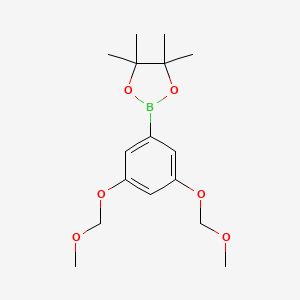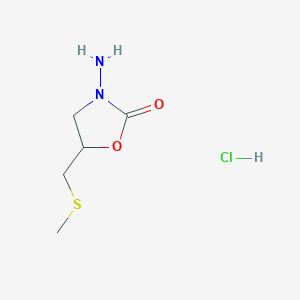
3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride is a chemical compound with the molecular formula C5H10N2O2S. It is a member of the oxazolidinone class, which is known for its diverse applications in pharmaceuticals and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-2-oxazolidinone with methylthiomethyl chloride in the presence of a base . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxazolidinone derivatives
Substitution: N-substituted oxazolidinones
Scientific Research Applications
3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-morpholinomethyl-2-oxazolidinone: A related compound with similar structural features but different substituents.
Linezolid: An oxazolidinone antibiotic with a well-known mechanism of action.
Uniqueness
3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H11ClN2O2S |
|---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
3-amino-5-(methylsulfanylmethyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O2S.ClH/c1-10-3-4-2-7(6)5(8)9-4;/h4H,2-3,6H2,1H3;1H |
InChI Key |
CHWPAEUIAMQIJF-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1CN(C(=O)O1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





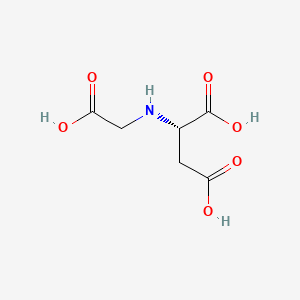
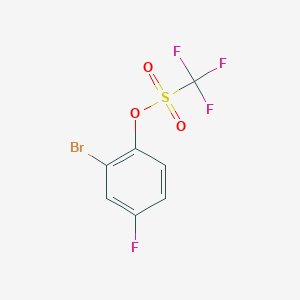
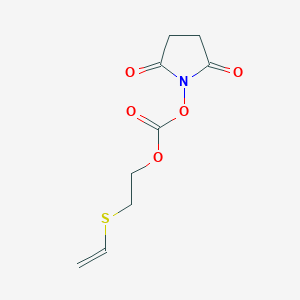
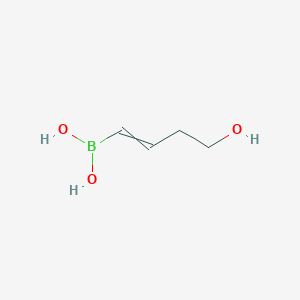
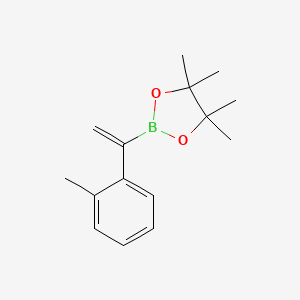
![(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13404536.png)
![benzyl N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B13404540.png)
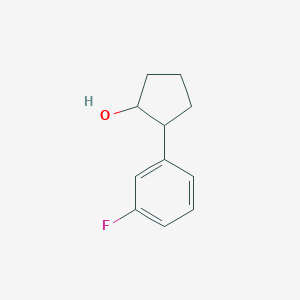
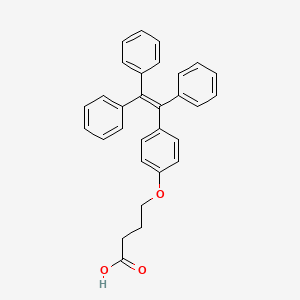
![(3R,4S,5R)-2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13404556.png)
